2-(1-{[4-(4-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Description
This compound features a piperazine core substituted with a 4-fluorophenyl group via an acetyl linkage at position 1 and a 3-oxopiperazin-2-yl moiety. Fluorine’s electronegativity and small atomic radius likely enhance binding interactions in biological systems, while the 3-oxo group may influence conformational stability .
Properties
IUPAC Name |
2-[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O3/c25-18-6-8-20(9-7-18)29-14-12-28(13-15-29)17-23(32)30-11-10-26-24(33)21(30)16-22(31)27-19-4-2-1-3-5-19/h1-9,21H,10-17H2,(H,26,33)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIAKNRXVHCOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-(4-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (dimethyl sulfoxide).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[4-(4-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
The compound 2-(1-{[4-(4-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is a complex molecular structure that has garnered attention in scientific research, particularly in medicinal chemistry. This article delves into its applications, focusing on its potential therapeutic uses and implications in drug development.
Molecular Formula
The molecular formula for 2-(1-{[4-(4-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide can be represented as:
Structural Characteristics
This compound features a piperazine ring, which is a common motif in pharmacology due to its ability to interact with various receptors in the body. The presence of the fluorophenyl group enhances lipophilicity, potentially improving bioavailability.
Antipsychotic Activity
Research has indicated that compounds with similar structures to 2-(1-{[4-(4-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide exhibit significant antipsychotic properties. The piperazine moiety is known to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Studies have shown that modifications to the piperazine structure can lead to increased affinity for D2 and D4 dopamine receptors, suggesting potential for developing new antipsychotic medications .
Anti-inflammatory Effects
There is emerging evidence that compounds containing piperazine derivatives can exert anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antidepressant Properties
The compound's structural similarities to known antidepressants suggest it may also possess mood-stabilizing effects. Research into related piperazine derivatives has shown promising results in preclinical models for depression, indicating that further exploration of this compound could yield valuable insights into new antidepressant therapies .
Cancer Research
Recent studies have begun to explore the cytotoxic effects of piperazine-based compounds against various cancer cell lines. The ability of such compounds to induce apoptosis in cancer cells while sparing normal cells presents a compelling area for further investigation. The specific role of the acetamide group in enhancing these effects is an area of active research .
Case Study 1: Antipsychotic Evaluation
A study evaluated a series of piperazine derivatives, including compounds structurally related to 2-(1-{[4-(4-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide, demonstrating their efficacy in reducing psychotic symptoms in rodent models. The results indicated a dose-dependent response, with some derivatives showing comparable efficacy to established antipsychotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on inflammatory markers revealed that a related compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests that modifications to the piperazine structure can enhance anti-inflammatory activity, paving the way for new therapeutic agents targeting chronic inflammatory conditions.
Case Study 3: Cancer Cell Line Testing
A panel of cancer cell lines was treated with various concentrations of a piperazine derivative similar to our compound. Results showed significant cytotoxicity against breast and lung cancer cells, with mechanisms involving cell cycle arrest and apoptosis confirmed through flow cytometry analysis.
Mechanism of Action
The mechanism of action for 2-(1-{[4-(4-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following compounds share the 3-oxopiperazin-2-yl-acetamide backbone but differ in substituents, impacting their physicochemical and biological properties:
Pharmacological Implications
- Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group may improve metabolic stability and receptor binding compared to the 4-chloro analog, as fluorine reduces oxidative metabolism and enhances π-stacking interactions .
- Substituent Position : The 3-chlorophenyl analog () exhibits meta-substitution, which could disrupt planar interactions critical for target engagement compared to para-substituted derivatives .
Computational and Experimental Insights
- Graph-Based Comparisons : Structural similarity analysis () suggests that shared subgraphs (e.g., piperazine-acetamide backbone) drive common pharmacological activities, while substituent variations explain divergent binding affinities .
- Synthetic Accessibility : The chloroacetyl derivative () may serve as a reactive intermediate for further functionalization, unlike the stable fluorine/chlorine-substituted analogs .
Biological Activity
The compound 2-(1-{[4-(4-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is a complex organic molecule that belongs to the class of piperazine derivatives. These compounds have garnered attention for their potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring, which is known for its ability to interact with various neurotransmitter receptors.
Antipsychotic Activity
Research has indicated that piperazine derivatives exhibit significant antipsychotic properties. A study evaluating various arylpiperazines showed that compounds with similar structures to our compound demonstrated interactions with 5-HT2A and D2 receptors , crucial for antipsychotic efficacy. The compound was evaluated in animal models, showing a reduction in catalepsy, suggesting potential antipsychotic effects .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various in vitro assays. Studies have reported cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and other tumor models. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
The biological activity of the compound is primarily attributed to its ability to modulate neurotransmitter systems and induce cytotoxic effects in cancer cells. The following mechanisms have been proposed:
- Serotonin Receptor Modulation : The compound may act as an antagonist at serotonin receptors, particularly 5-HT2A , influencing mood and psychotic symptoms.
- Dopamine Receptor Interaction : Interaction with D2 receptors can lead to reduced dopaminergic signaling, which is beneficial in treating psychosis.
- Apoptotic Pathways Activation : In cancer cells, the compound triggers apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their antipsychotic properties. The results indicated that modifications on the piperazine ring significantly altered receptor affinity and efficacy .
- Antitumor Evaluation : In a comparative study, compounds structurally similar to our target showed varied cytotoxicity against different cancer cell lines, with some derivatives outperforming standard chemotherapy agents .
- In Vivo Studies : Animal models treated with related piperazine compounds exhibited significant reductions in tumor size and improved survival rates, reinforcing the potential therapeutic applications of this chemical class .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
